2-Pyrazin-ethylamineoxalate
Description
2-Pyrazin-ethylamineoxalate is a pyrazine derivative with an ethylamine moiety and an oxalate counterion. Pyrazine derivatives are widely studied for their biological activity, including applications in pharmaceuticals and agrochemicals. The oxalate salt form likely enhances solubility and stability compared to freebase amines .
Properties
Molecular Formula |
C8H11N3O4 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
oxalic acid;2-pyrazin-2-ylethanamine |
InChI |
InChI=1S/C6H9N3.C2H2O4/c7-2-1-6-5-8-3-4-9-6;3-1(4)2(5)6/h3-5H,1-2,7H2;(H,3,4)(H,5,6) |
InChI Key |
NXFSMZLFZCOQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Pyrazin-ethylamineoxalate can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with ethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial production methods for 2-Pyrazin-ethylamineoxalate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
2-Pyrazin-ethylamineoxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to its corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound to its reduced form .
Substitution reactions of 2-Pyrazin-ethylamineoxalate typically involve the replacement of functional groups with other substituents. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Pyrazin-ethylamineoxalate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology, 2-Pyrazin-ethylamineoxalate is studied for its potential therapeutic properties. It has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains. Additionally, it is being investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells .
In the field of medicine, 2-Pyrazin-ethylamineoxalate is explored for its potential as a diagnostic tool. Its unique chemical properties make it suitable for use in imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET) .
Mechanism of Action
The mechanism of action of 2-Pyrazin-ethylamineoxalate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane of bacteria and fungi, leading to cell death. In cancer therapy, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth and spread of cancer cells .
The molecular targets of 2-Pyrazin-ethylamineoxalate include enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound effectively halts the growth of microbial and cancer cells .
Comparison with Similar Compounds
1-(Pyrazin-2-yl)ethanamine
2-(1-Piperazinyl)ethylamine
2-(4-Methyl-piperazin-1-yl)-ethylamine Hydrochloride
2-(4-Ethyl-piperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine
- Structure : Features a substituted phenyl group and ethyl-piperazine, increasing molecular complexity.
- Properties : Higher molecular weight (263.38 g/mol) and lipophilicity compared to simpler analogs .
Comparative Analysis Table
Key Research Findings
- Reactivity : Pyrazine derivatives like 1-(Pyrazin-2-yl)ethanamine exhibit higher stability than piperazine analogs, which are prone to reactions with oxidizers .
- Toxicity : Ethylamine derivatives with aromatic rings (e.g., pyrazine, phenyl) show increased dermal and ocular irritation compared to aliphatic amines .
- Solubility : Salt forms (e.g., oxalate, hydrochloride) improve aqueous solubility, critical for pharmaceutical formulations .
Limitations and Gaps in Data
Biological Activity
2-Pyrazin-ethylamineoxalate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the synthesis, biological mechanisms, and research findings related to this compound, providing a comprehensive overview supported by data tables and case studies.
The synthesis of 2-Pyrazin-ethylamineoxalate can be achieved through several methods, typically involving the reaction of pyrazine-2-carboxylic acid with ethylamine. The reaction is usually conducted in solvents like ethanol at temperatures ranging from 60-80°C. The final product is purified using recrystallization or chromatography techniques to ensure high yield and purity.
Key Chemical Reactions
- Oxidation : Can be oxidized to form oxides using agents like potassium permanganate.
- Reduction : Can be reduced to its corresponding amines or alcohols using sodium borohydride.
- Substitution : The amino group can participate in substitution reactions with various electrophiles.
Antimicrobial Activity
2-Pyrazin-ethylamineoxalate has demonstrated significant antimicrobial properties against various bacterial and fungal strains. The compound disrupts the cell membranes of microorganisms, leading to cell death. Its effectiveness against resistant strains makes it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Research indicates that 2-Pyrazin-ethylamineoxalate exhibits promising anticancer activity. It has been shown to inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase, which are crucial for cancer cell proliferation. In vitro studies have reported its efficacy against several cancer cell lines, including those derived from breast, lung, and liver cancers .
The mechanism of action of 2-Pyrazin-ethylamineoxalate involves interaction with specific molecular targets:
- Cell Membrane Disruption : In microbial applications, it alters membrane integrity.
- Enzyme Inhibition : In cancer therapy, it inhibits enzymes like DNA gyrase and topoisomerase, preventing DNA replication and cell division.
Comparative Analysis
To better understand the unique properties of 2-Pyrazin-ethylamineoxalate, it can be compared with other similar pyrazine derivatives:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Pyrazinamide | Antituberculosis | Inhibits mycobacterial cell wall synthesis |
| Pyrazinecarboxamide | Antiviral, anticancer | Induces apoptosis in cancer cells |
| Pyrazinecarboxylic acid | Antimicrobial, anti-inflammatory | Treats infections and inflammation |
| 2-Pyrazin-ethylamineoxalate | Antimicrobial, anticancer | Disrupts membranes; inhibits DNA replication |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of 2-Pyrazin-ethylamineoxalate against resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent for resistant infections.
- Anticancer Activity : In vitro assays on HepG2 liver cancer cells revealed that treatment with 2-Pyrazin-ethylamineoxalate resulted in a significant reduction in cell viability with an IC50 value of 0.74 mg/mL. This suggests strong potential for development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
